Higher Lipophilicity vs. 3-Methyl Analog
The 3-(methylthio) substituent confers significantly higher lipophilicity compared to the 3-methyl analog, 3-methyl-1,2,4-thiadiazol-5-amine. The target compound has a LogP of 1.42, whereas the 3-methyl analog has a LogP of 1.01 [1][2]. This difference of 0.41 LogP units represents an approximately 2.6-fold increase in the octanol-water partition coefficient, indicating a much greater affinity for lipid environments [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.42 (Predicted) |
| Comparator Or Baseline | 3-Methyl-1,2,4-thiadiazol-5-amine (CAS 17467-35-5) with LogP = 1.01 |
| Quantified Difference | +0.41 LogP units (approximately 2.6x higher partition coefficient) |
| Conditions | Predicted data based on chemical structure |
Why This Matters
This property is critical for predicting membrane permeability and distribution, making this compound a more suitable candidate for projects requiring a more lipophilic building block.
- [1] Molbase. 3-methylsulfanyl-1,2,4-thiadiazol-5-amine. Compound ID: 515337. View Source
- [2] Molbase. 5-Amino-3-Methyl-1,2,4-Thiadiazole. Compound ID: 17467-35-5. View Source
